molecular formula C9H10O3 B1300728 3-(Hydroxymethyl)-4-methoxybenzaldehyde CAS No. 76646-42-9

3-(Hydroxymethyl)-4-methoxybenzaldehyde

Cat. No. B1300728
CAS RN: 76646-42-9
M. Wt: 166.17 g/mol
InChI Key: SQNWBFUAFUQJNU-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methoxybenzaldehyde, also known as 3-HMMB or HMMB, is an aromatic aldehyde commonly used in organic synthesis. It is a versatile building block for the synthesis of a wide range of natural products, pharmaceuticals, agrochemicals, and other specialty chemicals. This compound is a versatile intermediate in organic synthesis, and its structure can be modified to produce a variety of derivatives with different properties. The synthesis of 3-HMMB is relatively simple and efficient, and it is widely used in the synthesis of natural products, pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis and Chemical Analysis

3-(Hydroxymethyl)-4-methoxybenzaldehyde, also known as vanillin, is an important chemical intermediate widely used in the pharmaceutical, perfumery, and food flavoring industries. Its synthesis methods have been elaborated, offering practical and promising approaches for production (Tan Ju & Liao Xin, 2003). In another study, Schiff bases of vanillin were synthesized and analyzed using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry (Sridevi Chigurupati et al., 2017).

Spectroscopic and Quantum Chemical Investigations

The compound has been the subject of extensive experimental and theoretical analysis, including optimized geometry, vibrational frequencies, NMR chemical shifts, UV-visible spectra, and molecular electrostatic potential studies (A. Abbas et al., 2016).

Synthesis of Derivatives and Analogues

Research has been conducted on synthesizing various derivatives and analogues of vanillin, such as isovanillin, which is used as a medical intermediate (Huang Xiao-fen, 2015). Studies have also explored the synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activities (Chairul Rijal et al., 2022).

Biomedical Applications

The compound has shown promising results in biomedical applications. For example, its derivatives have been tested for anti-asthmatic activity, revealing significant inhibition of specific airway resistance and other asthmatic symptoms (Young-Woon Jang et al., 2010).

Catalysis and Electrochemistry

In the field of catalysis, vanillin has been used in studies exploring the hydroxymethylation of anisole over SnO2–CeO2 catalysts, with an emphasis on forming aldehyde compounds (T. Jyothi et al., 2000).

properties

IUPAC Name

3-(hydroxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNWBFUAFUQJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356399
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76646-42-9
Record name 3-(hydroxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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